molecular formula C16H23N3O4S B2555388 3,4,5-trimethoxy-N-(4-methylpiperazine-1-carbothioyl)benzamide CAS No. 325831-53-6

3,4,5-trimethoxy-N-(4-methylpiperazine-1-carbothioyl)benzamide

Cat. No. B2555388
M. Wt: 353.44
InChI Key: JGUPIYJILYXISB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-trimethoxy-N-(4-methylpiperazine-1-carbothioyl)benzamide, also known as TMC-1, is a chemical compound that has gained attention in the field of research due to its potential in treating various diseases. TMC-1 is a benzamide derivative that is synthesized through a multistep process.

Scientific Research Applications

Synthesis and Chemical Transformations

A study by Kohei Yamada, Hikaru Fujita, and M. Kunishima (2012) introduced a novel acid-catalyzed O-benzylating agent, demonstrating the importance of such compounds in synthesizing benzyl ethers, which could potentially relate to the synthesis or transformation of 3,4,5-trimethoxy-N-(4-methylpiperazine-1-carbothioyl)benzamide derivatives Organic Letters.

Antiviral Applications

A significant study by A. Hebishy, Hagar T. Salama, and G. Elgemeie (2020) elaborated on the synthesis of benzamide-based 5-aminopyrazoles showing remarkable anti-avian influenza virus activity. This suggests potential antiviral applications of 3,4,5-trimethoxy-N-(4-methylpiperazine-1-carbothioyl)benzamide derivatives ACS Omega.

Anticancer Applications

Research by M. A. Bhat, A. Al‐Dhfyan, and M. Al-Omar (2016) explored the antitumor activity of novel 4-(4-substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thione derivatives against cancer stem cells. This indicates the potential of 3,4,5-trimethoxy-N-(4-methylpiperazine-1-carbothioyl)benzamide in targeting cancer stem cells Molecules.

Synthesis of Complex Molecules

W. M. Owton et al. (1995) documented the synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of rhein with improved systemic exposure, showcasing the synthetic versatility of trimethoxy derivatives Journal of The Chemical Society-perkin Transactions 1.

Novel Compound Synthesis

E. Koroleva and colleagues (2011) reported on the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, highlighting the chemical utility and modification possibilities of compounds like 3,4,5-trimethoxy-N-(4-methylpiperazine-1-carbothioyl)benzamide in medicinal chemistry Russian Journal of Organic Chemistry.

properties

IUPAC Name

3,4,5-trimethoxy-N-(4-methylpiperazine-1-carbothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c1-18-5-7-19(8-6-18)16(24)17-15(20)11-9-12(21-2)14(23-4)13(10-11)22-3/h9-10H,5-8H2,1-4H3,(H,17,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUPIYJILYXISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85268589
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3,4,5-trimethoxy-N-(4-methylpiperazine-1-carbothioyl)benzamide

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